![molecular formula C7H13Cl2N3O B2943378 4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇;二盐酸盐 CAS No. 2416229-66-6](/img/structure/B2943378.png)

4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

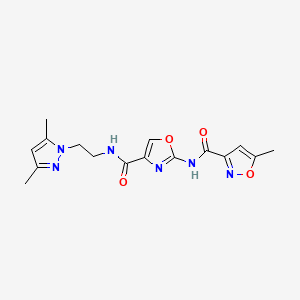

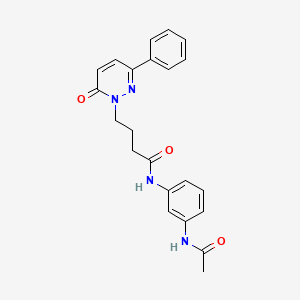

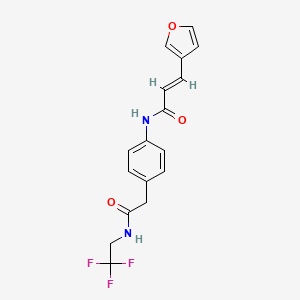

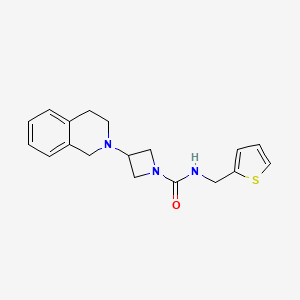

The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus (HBV) .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves a series of steps . The process starts with the corresponding pyrazole-5-carboxylic acids and aminoacetals . The synthetic scheme allows for the production of compounds in fairly good yields . Further modification of these building blocks in the 3rd position by various functional groups is also possible .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . Different substituents, neutral or functionalized, can be introduced in different positions of pyrazole and/or piperazine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the production of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is also discussed .科学研究应用

新颖的合成方法

研究已经展示了合成衍生物的创新方法,这些衍生物可能包括“4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇二盐酸盐”的结构类似物。例如,纳米α-Al2O3负载的磷酸二氢铵已被用作合成四氢苯并[b]吡喃和吡喃并[2,3-c]吡唑衍生物的催化剂,突出了一个环境友好的路线,具有良好的产率和反应简单性 (Maleki & Ashrafi,2014)。这表明开发与“4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇二盐酸盐”结构相似的化合物的类似催化方法的潜力。

杂环化学应用

在杂环化学中,涉及氨基吡唑的多组分缩合导致了各种杂环化合物的区域和化学选择性合成。这包括在不同条件下形成吡唑并喹啉酮和吡唑并喹唑啉酮,展示了吡唑衍生物在合成复杂杂环中的多功能性 (Chebanov 等,2008)。此类方法可用于合成“4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇二盐酸盐”的结构复杂的衍生物。

生物学应用

在确保排除药物使用、剂量和副作用信息的同时,值得注意的是,许多与“4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇二盐酸盐”结构相关的衍生物被探索用于潜在的生物活性。例如,5,7-二氯-1,3-苯并恶唑衍生物的合成和生物学评价显示出显着的抗菌活性,表明结构相似的化合物具有潜在的生物学应用 (Jayanna 等,2013)。

材料科学和催化

在材料科学和催化领域,新型杂环配体及其金属配合物的开发,如手性吡唑基甲基-吡啶和吡唑基甲基-吡唑的合成所示,提供了此类结构在催化过程和材料合成中的实用性的见解 (House、Steel 和 Watson,1986)。该领域可能为探索“4,5,6,7-四氢吡唑并[1,5-a]吡嗪-4-基甲醇二盐酸盐”衍生物的催化应用提供途径。

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants .

Biochemical Pathways

The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thereby reducing the viral load .

未来方向

The future directions for this compound could involve further exploration of its potential as a therapeutic agent for HBV . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The building blocks obtained could be utilized for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups .

生化分析

Biochemical Properties

It has been found to be a potential inhibitor of Hepatitis B Virus (HBV) core protein . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the life cycle of HBV .

Cellular Effects

Preliminary studies suggest that it may inhibit the replication of HBV by affecting the core protein of the virus . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may bind to the HBV core protein, leading to changes in the protein’s conformation and subsequently inhibiting the replication of the virus .

Dosage Effects in Animal Models

In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally

属性

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c11-5-6-7-1-2-9-10(7)4-3-8-6;;/h1-2,6,8,11H,3-5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQRDHJBKRGWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)C(N1)CO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2416229-66-6 |

Source

|

| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![N-(cyanomethyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2943307.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2943315.png)

![N-(4-bromophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2943317.png)

![2-(4-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2943318.png)